3-bromo-2-chloro-4-iodoaniline
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Overview
Description
3-Bromo-2-chloro-4-iodoaniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-chloro-4-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Nitration: of aniline to form nitroaniline.
Reduction: of the nitro group to an amine.
Halogenation: steps to introduce bromine, chlorine, and iodine substituents sequentially.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of halogen substituents.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It is a suitable candidate for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.
Coupled Products: Biaryl compounds and other complex structures through coupling reactions.
Scientific Research Applications
3-Bromo-2-chloro-4-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-4-iodoaniline involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen substituents influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles with transition metals .
Comparison with Similar Compounds
- 4-Bromo-2-iodoaniline
- 2-Chloro-6-iodoaniline
- 2,4-Dibromoaniline
- 4-Chloroaniline
Comparison: 3-Bromo-2-chloro-4-iodoaniline is unique due to the simultaneous presence of bromine, chlorine, and iodine, which imparts distinct reactivity patterns compared to compounds with fewer or different halogen substituents. This makes it particularly valuable in synthetic applications where selective reactivity is required .
Properties
CAS No. |
2091222-22-7 |
---|---|
Molecular Formula |
C6H4BrClIN |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
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